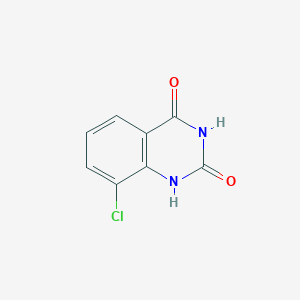

8-Chloroquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXWCWNEEZHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598996 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-22-4 | |

| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione from 2-amino-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry, from the starting material 2-amino-3-chlorobenzoic acid. This document details the strategic importance of the quinazoline-2,4(1H,3H)-dione core, outlines the underlying reaction mechanism, presents a validated experimental protocol, and discusses the significance of this compound in contemporary drug discovery. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is widely recognized as a "privileged structure" in drug development.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the various oxidized forms, the quinazoline-2,4(1H,3H)-dione scaffold is of particular interest. This core is frequently utilized as a foundational element for the synthesis of novel therapeutic agents, with recent studies highlighting its significant potential in oncology.[1][2]

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their efficacy against a range of cancers, including glioblastoma, osteosarcoma, and various carcinomas.[1][2] Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the Wnt signaling pathway, which is frequently dysregulated in cancer cells.[1][2] The 8-chloro substitution on this scaffold can further enhance its pharmacological profile, making this compound a valuable intermediate for the development of targeted therapies.

Reaction Overview and Mechanism

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is typically achieved through a cyclocondensation reaction. This process involves the reaction of the bifunctional 2-amino-3-chlorobenzoic acid with a suitable one-carbon source, most commonly urea or a precursor like potassium cyanate.

Mechanistic Rationale: The Urech Quinazoline Synthesis

This synthesis is a variation of the Urech quinazoline synthesis. The reaction proceeds through two key stages:

-

N-Carbamoylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-3-chlorobenzoic acid on the carbonyl carbon of urea (or the cyanate ion). This forms an N-carbamoyl-2-amino-3-chlorobenzoic acid intermediate. The choice of urea is strategic; upon heating, it decomposes to generate isocyanic acid (HNCO) in situ, which then readily reacts with the primary amine.

-

Intramolecular Cyclization and Dehydration: The N-carbamoyl intermediate, under the influence of heat, undergoes an intramolecular cyclization. The carboxylic acid group acts as an internal electrophile, and the amide nitrogen of the urea moiety serves as the nucleophile. This ring-closure is followed by the elimination of a water molecule to yield the stable, aromatic this compound.

The presence of the chloro group at the 3-position of the benzoic acid directs the cyclization to form the 8-chloro-substituted quinazolinedione.

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Amino-3-chlorobenzoic acid | 171.58 | 6388-47-2 | Starting material.[4] |

| Urea | 60.06 | 57-13-6 | Carbonyl source. |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For acidification. |

| Ethanol | 46.07 | 64-17-5 | For recrystallization. |

| Distilled Water | 18.02 | 7732-18-5 | Solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (17.16 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

-

Heating: Heat the mixture in an oil bath maintained at 140-150°C. The mixture will melt and then solidify as the reaction progresses. Continue heating for 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. To the solid mass, add 100 mL of 1 M sodium hydroxide solution and heat until the solid dissolves.

-

Precipitation: Cool the resulting solution in an ice bath and acidify to a pH of approximately 5 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.

-

Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Safety Data

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 190 |

| This compound | C₈H₅ClN₂O₂ | 196.59 | >300 |

Safety and Handling

-

2-Amino-3-chlorobenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Urea: Generally considered low hazard.

-

Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of a diverse array of more complex molecules with therapeutic potential. Its utility stems from the reactivity of the N1 and N3 positions, which can be selectively alkylated or arylated to introduce various substituents.[6] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.

The 8-chloro-substituted quinazolinone scaffold has been identified as a key pharmacophore in the development of inhibitors for several protein kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR, EGFR, and VEGFR-2 signaling pathways.[7] The strategic placement of the chloro group can influence the binding affinity and selectivity of the molecule for its biological target.

Conclusion

The synthesis of this compound from 2-amino-3-chlorobenzoic acid represents a fundamental and highly valuable transformation in medicinal chemistry. The straightforward and robust nature of the Urech cyclocondensation reaction makes this key intermediate readily accessible. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, empowers researchers to efficiently produce this versatile scaffold. The continued exploration of derivatives based on this core structure holds significant promise for the discovery and development of novel therapeutics to address a range of diseases, most notably cancer.

References

-

PubMed. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from

-

ResearchGate. (2025). Pharmacological importance of quinazoline-based drugs. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from

-

ResearchGate. (n.d.). Plausible reaction mechanism for the preparation of quinazoline-2,4(1H,3H)-dione 30. Retrieved from [Link]

-

ACS Publications. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. Retrieved from [Link]

-

PubMed Central. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

-

MDPI. (n.d.). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from

-

MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from

-

Beilstein Journals. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. biosynth.com [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 8-Chloroquinazoline-2,4(1H,3H)-dione

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Chloroquinazoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this compound. Quinazoline-2,4(1H,3H)-dione derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution at the 8-position with a chlorine atom is expected to modulate its physicochemical and biological properties, making a thorough spectroscopic analysis essential for its development and application.

Synthesis and Structural Framework

The synthesis of this compound typically proceeds via the cyclization of 2-amino-3-chlorobenzoic acid.[2] A common method involves the reaction of the anthranilic acid derivative with urea or a related carbonyl source, often under thermal or microwave-assisted conditions. Understanding the synthetic route is crucial as it informs potential impurities that might be observed in spectroscopic analyses.

The structural framework of this compound, with its fused pyrimidine and benzene rings, gives rise to a unique spectroscopic fingerprint. The presence of two amide protons, a substituted aromatic ring, and two carbonyl groups are key features that will be identified and characterized using the techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two N-H protons of the dione ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl groups.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~8.0, 1.5 | Deshielded by the adjacent carbonyl group and influenced by the chlorine at C-8. |

| H-6 | ~7.2 - 7.4 | Triplet (t) | ~8.0 | Typical aromatic proton signal, coupled to H-5 and H-7. |

| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8.0, 1.5 | Influenced by the electron-withdrawing chlorine at C-8. |

| N¹-H | ~11.0 - 11.5 | Broad Singlet (br s) | - | Exchangeable amide proton, typically broad. |

| N³-H | ~10.5 - 11.0 | Broad Singlet (br s) | - | Exchangeable amide proton, typically broad. |

The predicted values are based on the analysis of related substituted quinazolinediones. For example, in 8-methylquinazoline-2,4(1H,3H)-dione, the aromatic protons appear in the range of 7.09-7.78 ppm.[3] The presence of an electron-withdrawing chlorine atom at the 8-position is expected to shift the signals of the aromatic protons downfield compared to the unsubstituted analog.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbons are expected to appear significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 | Carbonyl carbon in a urea-like system. |

| C-4 | ~162 | Amide carbonyl carbon. |

| C-4a | ~115 | Quaternary carbon at the ring junction. |

| C-5 | ~125 | Aromatic CH, influenced by the adjacent carbonyl. |

| C-6 | ~123 | Aromatic CH. |

| C-7 | ~135 | Aromatic CH, deshielded by the adjacent chlorine. |

| C-8 | ~128 | Aromatic carbon directly attached to chlorine. |

| C-8a | ~140 | Quaternary carbon at the ring junction. |

These predictions are informed by data from similar structures, such as 6-chloroquinazoline-2,4(1H,3H)-dione, where the aromatic carbons resonate between 115 and 140 ppm.[3]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H stretching | Amide |

| 1650 - 1750 | C=O stretching | Carbonyl (dione) |

| 1550 - 1650 | C=C stretching | Aromatic ring |

| 1200 - 1300 | C-N stretching | Amide |

| 700 - 800 | C-Cl stretching | Aryl halide |

The presence of two distinct carbonyl stretching bands may be observed due to the different chemical environments of the C-2 and C-4 carbonyls. For similar quinazolinedione derivatives, N-H stretching vibrations are typically observed around 3442 and 3277 cm⁻¹, with carbonyl stretches appearing around 1739 cm⁻¹ and 1668 cm⁻¹.[4]

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder in an oven to ensure it is dry.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Ion |

| 196/198 | [M]⁺ (Molecular ion) |

| 153/155 | [M - HNCO]⁺ |

| 125/127 | [M - HNCO - CO]⁺ |

The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom ([M]⁺ at m/z 196 for ³⁵Cl and [M+2]⁺ at m/z 198 for ³⁷Cl). The fragmentation pattern will likely involve the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the dione ring.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., EI or ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate parameters for the ionization source and mass analyzer.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any characteristic isotopic patterns.

-

Propose structures for the major fragment ions.

-

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of this compound.

FT-IR Spectroscopy Workflow

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, FT-IR, and Mass Spectrometry each providing complementary and essential pieces of structural information. By carefully analyzing the data from these methods, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their identification, purity assessment, and further development in various scientific disciplines.

References

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2021). MDPI. Available at: [Link]

-

(PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (2010). ResearchGate. Available at: [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Available at: [Link]

-

8-Methylquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]

-

Synthesis and Spectroscopic Properties of Quinazolinedione Derivatives. (2012). ResearchGate. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Available at: [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

-

8-Aminoquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Available at: [Link]

-

Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). PLOS ONE. Available at: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. Available at: [Link]

-

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. PubChem. Available at: [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Chloroquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Chloroquinazoline-2,4(1H,3H)-dione. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1][2] This document, prepared from the perspective of a Senior Application Scientist, offers not only spectral data but also insights into the experimental rationale and data interpretation, grounded in established spectroscopic principles.

Introduction: The Significance of this compound

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a chloro-substituent at the 8-position of the quinazoline ring system can significantly modulate the molecule's electronic properties and biological activity. Accurate structural elucidation via NMR spectroscopy is a critical first step in any research and development pipeline involving this and related compounds.

NMR spectroscopy provides invaluable information regarding the chemical environment of each proton and carbon atom within a molecule, allowing for unambiguous structure confirmation and the study of intermolecular interactions. This guide will focus on the expected ¹H and ¹³C NMR spectral data for this compound, providing a predictive analysis based on data from structurally similar compounds.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The choice of solvent and instrument parameters are critical for obtaining clear, interpretable data.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively solubilizes the compound, and its residual proton signal at approximately 2.50 ppm and carbon signals at 39.52 ppm generally do not interfere with the signals of interest.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

-

Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is also acceptable.[3]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Spectral Analysis and Data Interpretation

Molecular Structure and Numbering

For clarity in the spectral assignments, the standard IUPAC numbering for the quinazoline ring system is used.

Caption: A generalized workflow for NMR analysis.

The choice of DMSO-d₆ as the solvent is a critical first step, as it ensures the solubility of the polar quinazolinedione core. The optimization of instrument parameters such as the number of scans and relaxation delay is crucial for obtaining a high-quality spectrum, especially for the less sensitive ¹³C nucleus. Post-acquisition processing is a standard procedure to convert the raw data (Free Induction Decay) into an interpretable frequency-domain spectrum. The final step of spectral interpretation relies on a combination of chemical shift theory, coupling patterns, and comparison with data from known, related structures.

Trustworthiness and Self-Validation

The predictive nature of the spectral data presented in this guide is grounded in well-established principles of NMR spectroscopy and is supported by experimental data from structurally analogous compounds. [4][5]For definitive confirmation, the acquisition of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is recommended. A COSY spectrum would confirm the proton-proton coupling relationships (e.g., between H-5, H-6, and H-7), while an HSQC spectrum would correlate each proton to its directly attached carbon atom, thus validating the assignments presented in the tables above.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. By following the detailed experimental protocol and utilizing the provided spectral predictions and interpretations, researchers can confidently characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel quinazoline derivatives, thereby serving as a valuable resource for the medicinal chemistry and drug development communities.

References

-

Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4683. Available at: [Link]

-

Chen, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9493-9500. Available at: [Link]

-

Pitsch, S., et al. (2013). Supporting Information for "A new and versatile 2'-O-modification of RNA: (trifluoromethoxy)methyl (TOM)". ScienceOpen. Available at: [Link]

-

Kumar, A., et al. (2018). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 12(4), 386-393. Available at: [Link]

-

Li, X., et al. (2019). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Advances, 9(4), 2133-2137. Available at: [Link]

-

Reddy, T., et al. (2015). Electronic supplementary information for "A simple and efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones and their thio-analogues using triphosgene and thiophosgene". RSC Advances, 5(1), 536-542. Available at: [Link]

-

Al-Dhfyan, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules, 29(22), 5529. Available at: [Link]

-

Al-Dhfyan, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A., et al. (2015). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Tetrahedron Letters, 56(3), 524-527. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Synthesis of 4-((Aryl)imino)-3,4-dihydroquinazoline-2(1H)-thiones and 4-(Arylamino)quinazoline-2(1H)-thiones. Inorganic Chemistry Research, 5(1), 104-110. Available at: [Link]

-

Royal Society of Chemistry. (2014). ¹H NMR (DMSO-d6) - Supplementary Information. Available at: [Link]

-

Popov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y., et al. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. Organic & Biomolecular Chemistry, 15(3), 633-637. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Available at: [Link]

-

Popov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Bhattacharyya, J., & Pakrashi, S. C. (1978). Carbon-13 NMR analysis of some 4-quinazolinone alkaloids and related compounds. Heterocycles, 9(7), 849-854. Available at: [Link]

-

ResearchGate. (n.d.). Selected ¹H, ¹³C and ¹⁵N NMR chemical shifts in ppm for compounds 2. Available at: [Link]

-

ResearchGate. (n.d.). Fragment of ¹H NMR spectrum (400 MHz, dmso d6 +ccl4)... Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1H,3H)-dione 14. Available at: [Link]

-

Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). The 1D and 2D NMR assignments and correlations of 9. Available at: [Link]

-

YouTube. (2021, September 20). Study on Synthesis and Characterization of New 8-Trifluloromethyl Quinazolin-2,4-(3H)-Dione. Available at: [Link]

Sources

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 8-Chloroquinazoline-2,4(1H,3H)-dione

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5] The compound 8-Chloroquinazoline-2,4(1H,3H)-dione is a significant member of this family. The strategic placement of a chloro group at the 8-position can substantially influence its physicochemical properties and biological interactions, making its unambiguous structural elucidation and characterization a critical step in drug discovery and development.

This technical guide provides a comprehensive analysis of this compound using two pivotal analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As researchers, scientists, and drug development professionals, a deep understanding of the spectral data derived from these methods is paramount for structure verification, purity assessment, and the prediction of chemical behavior. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of the analytical workflow.

The molecular structure of this compound, with its key functional groups, is presented below. This structure forms the basis for the subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Analysis

A robust FT-IR analysis hinges on meticulous sample preparation and data acquisition.

Objective: To obtain a high-resolution infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Rationale: The potassium bromide (KBr) pellet technique is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and yielding sharp, well-defined absorption bands.

-

Procedure:

-

Thoroughly dry analytical grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which exhibits strong IR absorption and can interfere with the sample spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

-

Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures uniform distribution of the analyte within the KBr matrix.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.

-

-

-

Data Acquisition:

-

Instrumentation: A Nicolet iS50 FT-IR spectrometer (Thermo Scientific) or an equivalent instrument is suitable for this analysis.[6]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)

-

Background: A background spectrum of the empty sample compartment is collected prior to sample analysis to correct for atmospheric CO₂ and H₂O absorptions.

-

-

Caption: FT-IR analysis workflow for this compound.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The expected vibrational frequencies and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Assignment |

| 3400-3100 | N-H Stretching | Amide (N-H) | The broad absorption in this region is characteristic of the N-H stretching vibrations of the two amide groups in the quinazoline-dione ring. Hydrogen bonding can lead to peak broadening. |

| 3100-3000 | C-H Stretching | Aromatic C-H | These sharp, medium-intensity peaks correspond to the stretching vibrations of the C-H bonds on the benzene ring. |

| 1720-1680 | C=O Stretching | Amide I (C=O) | Two strong absorption bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups (C2=O and C4=O). These are characteristic of the dione structure. |

| 1620-1580 | C=C Stretching | Aromatic C=C | These absorptions arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| 1500-1400 | N-H Bending | Amide II (N-H) | This band, often coupled with C-N stretching, is another characteristic feature of the amide functional group. |

| ~800-750 | C-H Bending | Aromatic C-H (out-of-plane) | The pattern of these bands can provide information about the substitution pattern on the benzene ring. |

| ~750-700 | C-Cl Stretching | Aryl Halide (C-Cl) | A strong absorption in this region is indicative of the C-Cl stretching vibration, confirming the presence of the chlorine substituent. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Analysis

The choice of ionization technique is critical for obtaining a clear molecular ion peak and informative fragment ions.

Objective: To determine the accurate molecular mass and characteristic fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Rationale: The sample must be dissolved in a suitable solvent that is compatible with the chosen ionization source. A typical concentration is in the range of 10-100 µg/mL.

-

Procedure:

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a high-purity solvent such as methanol or acetonitrile.

-

The solution may be further diluted as needed to achieve an optimal signal intensity.

-

-

-

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Plus Orbitrap (Thermo Scientific) or a similar instrument, is recommended for accurate mass measurements.[7]

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically produces a prominent protonated molecular ion [M+H]⁺.[8]

-

Parameters:

-

Polarity: Positive ion mode

-

Mass Range: m/z 50-500

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a comprehensive fragmentation spectrum.

-

-

Caption: Mass spectrometry workflow for this compound.

Interpretation of the Mass Spectrum

The mass spectrum provides the molecular weight and structural information through fragmentation.

Molecular Ion: The molecular formula for this compound is C₈H₅ClN₂O₂. The expected monoisotopic mass is approximately 196.00 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+H]⁺ peak at m/z 197 and an [M+2+H]⁺ peak at m/z 199 with a relative intensity of about one-third of the [M+H]⁺ peak.

Fragmentation Pattern: The fragmentation of quinazoline derivatives is often governed by the stability of the heterocyclic ring system.[8] The following table outlines the expected major fragment ions for this compound.

| m/z (expected) | Proposed Fragment | Neutral Loss | Rationale for Fragmentation |

| 197/199 | [C₈H₅ClN₂O₂ + H]⁺ | - | Protonated molecular ion. The isotopic pattern confirms the presence of one chlorine atom. |

| 154/156 | [C₇H₄ClN₂O]⁺ | HNCO (Isocyanic acid) | A common fragmentation pathway for quinazoline-diones involves the loss of isocyanic acid from the dione ring. |

| 126/128 | [C₇H₄ClN]⁺ | CO (Carbon monoxide) | Subsequent loss of carbon monoxide from the m/z 154/156 fragment. |

| 91 | [C₆H₄Cl]⁺ | HCN (Hydrogen cyanide) | Loss of hydrogen cyanide from the m/z 126/128 fragment, leading to the formation of a chlorophenyl cation. |

The proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of key functional groups, including the amide N-H and C=O moieties, the aromatic ring, and the C-Cl bond. High-resolution mass spectrometry unequivocally determines the molecular weight and elemental composition, while MS/MS analysis reveals a predictable fragmentation pattern that further corroborates the proposed structure. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of this important heterocyclic compound in research and pharmaceutical development.

References

-

National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

-

International Journal of Innovative Research in Technology (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available at: [Link]

-

Dovepress (2021). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Available at: [Link]

-

MDPI (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Available at: [Link]

-

University of Southampton (2016). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link]

-

MDPI (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available at: [Link]

-

ACS Omega (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available at: [Link]

-

Oriental Journal of Chemistry (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]

-

MDPI (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

-

ResearchGate (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Available at: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

solubility of 8-Chloroquinazoline-2,4(1H,3H)-dione in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of 8-Chloroquinazoline-2,4(1H,3H)-dione in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Understanding the solubility of this compound is critical for a wide range of applications, from initial screening and assay development to formulation and preclinical studies. This document details the known qualitative solubility of this compound in Dimethyl Sulfoxide (DMSO), discusses its likely solubility in other common organic solvents, and provides a detailed, field-proven protocol for accurately determining its quantitative solubility. This guide is intended to equip researchers with the necessary knowledge to effectively work with this compound, ensuring data integrity and reproducibility in their experiments.

Introduction: The Importance of Solubility in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, as a derivative of this scaffold, is a valuable building block for the synthesis of novel therapeutic agents.

A compound's solubility is a critical physicochemical property that dictates its suitability for biological testing and its potential as a drug candidate. Poor solubility can lead to challenges in obtaining accurate and reproducible results in in vitro assays and can present significant hurdles for in vivo formulation and bioavailability. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4] Consequently, a thorough understanding of the is paramount for any research involving this compound.

Physicochemical Properties of this compound

While extensive experimental data on the physicochemical properties of this compound is not widely published, we can infer some characteristics from its structure and from data on related compounds.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₈H₅ClN₂O₂ | |

| Molecular Weight | 196.59 g/mol | [5] (for 5-chloro isomer) |

| Appearance | Likely a white to off-white solid | Based on related quinazolinediones[6] |

| Melting Point | >250 °C | A common characteristic for many quinazoline-2,4(1H,3H)-diones[6] |

Solubility of this compound in DMSO

Qualitative Assessment

Numerous research articles describing the synthesis and characterization of quinazoline-2,4(1H,3H)-dione derivatives report the use of deuterated DMSO (DMSO-d₆) as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] The ability to obtain high-quality NMR spectra implies that these compounds, including chloro-substituted analogs, are soluble in DMSO to a degree sufficient for this analytical technique (typically in the low millimolar range).

Quantitative Solubility

Solubility in Other Organic Solvents

Information regarding the solubility of this compound in other organic solvents is also limited. Based on the polarity of the molecule, which contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens), as well as a halogenated aromatic ring, we can make some educated predictions:

-

Polar Aprotic Solvents: Besides DMSO, it is expected to have some solubility in other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Synthetic procedures for related compounds often utilize DMF as a reaction solvent.[7]

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be lower than in DMSO. Some related compounds are recrystallized from ethanol, suggesting that they are sparingly soluble at room temperature and more soluble at elevated temperatures.[8][9]

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes, toluene, and dichloromethane is expected to be very low.

The following table provides a qualitative prediction of solubility. It is crucial to experimentally verify these predictions.

| Solvent | Predicted Qualitative Solubility | Rationale |

| DMSO | Soluble | Aprotic, highly polar |

| DMF | Soluble | Aprotic, polar |

| Methanol | Sparingly Soluble | Protic, polar |

| Ethanol | Sparingly Soluble | Protic, polar |

| Acetonitrile | Sparingly Soluble | Aprotic, moderately polar |

| Acetone | Sparingly Soluble | Aprotic, moderately polar |

| Dichloromethane | Poorly Soluble | Nonpolar |

| Water | Poorly Soluble | Highly polar, protic |

Experimental Protocol for Determining Kinetic Solubility

The following protocol describes a robust method for determining the kinetic solubility of this compound in DMSO or other organic solvents. This method is adapted from standard practices in early drug discovery.[10]

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO (or other solvent to be tested)

-

Calibrated analytical balance

-

Vortex mixer

-

Benchtop centrifuge

-

Pipettes

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh a sufficient amount of this compound (e.g., 10 mg) and place it into a suitable vial.

-

Add a precise volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the mixture vigorously for at least 15-30 minutes to facilitate dissolution. Gentle warming (e.g., to 30-40°C) can be applied if necessary, but the solution should be returned to room temperature for the subsequent steps.

-

-

Equilibration and Centrifugation:

-

Allow the solution to equilibrate at room temperature for at least 2 hours to ensure that a true equilibrium is reached.

-

If any solid material remains undissolved, centrifuge the solution at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the excess solid.

-

-

Preparation of the Saturated Solution Sample:

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Perform a serial dilution of the supernatant in the same solvent. This is crucial for creating a sample that will fall within the linear range of the HPLC detector. For example, prepare 1:10, 1:100, and 1:1000 dilutions.

-

-

Preparation of Standard Solutions:

-

Prepare a separate, fully dissolved stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

From this stock, create a series of standard solutions of known concentrations that will be used to generate a calibration curve.

-

-

HPLC Analysis:

-

Inject the standard solutions and the diluted samples of the saturated solution onto the HPLC system.

-

Analyze the peak area of the compound at a suitable UV wavelength.

-

-

Calculation of Solubility:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted samples of the saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the kinetic solubility of a compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a fundamental parameter that underpins its utility in drug discovery and development. While qualitative evidence suggests its solubility in DMSO, quantitative determination is essential for reliable and reproducible research. The experimental protocol detailed in this guide provides a robust framework for researchers to ascertain the precise solubility of this compound in DMSO and other organic solvents. By understanding and experimentally verifying the solubility of this compound, scientists can advance their research with greater confidence and precision.

References

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

-

(PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents - ResearchGate. ResearchGate. [Link]

-

Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. ResearchGate. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. ACS Publications. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Preprints.org. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. National Institutes of Health. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - MDPI. MDPI. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry. [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed. National Institutes of Health. [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. Chem-space.com. [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Crystal Structure Analysis of 8-Chloroquinazoline-2,4(1H,3H)-dione: A Roadmap for Drug Discovery

The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a chlorine atom at the 8-position, as in 8-Chloroquinazoline-2,4(1H,3H)-dione, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.

Part 1: Synthesis and Characterization

A prerequisite for crystal structure analysis is the synthesis and purification of the target compound. This compound can be synthesized via several established routes, often starting from the corresponding anthranilic acid derivative.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 2-amino-3-chlorobenzoic acid in an appropriate solvent (e.g., dioxane), add an equimolar amount of a suitable cyclizing agent, such as urea or an isocyanate derivative.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent to remove impurities, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol or a mixture of dimethylformamide (DMF) and water.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[3]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

-

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][5] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[4]

Experimental Protocol: Crystallization of this compound

Several crystallization techniques can be employed, and the optimal method is often found through screening various conditions.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a good solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a reservoir containing a poor solvent (a solvent in which the compound is less soluble).

-

The gradual diffusion of the poor solvent's vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.[6]

-

-

Solvent Layering:

-

Dissolve the compound in a small amount of a dense, good solvent.

-

Carefully layer a less dense, poor solvent on top.

-

Crystals may form at the interface of the two solvents over time.

-

Table 1: Common Solvents for Crystallization Screening

| Good Solvents (for dissolution) | Poor Solvents (for precipitation) |

| Dimethylformamide (DMF) | Water |

| Dimethyl sulfoxide (DMSO) | Hexane |

| Ethanol | Diethyl ether |

| Acetone | Toluene |

Part 3: Unveiling the Three-Dimensional Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8] The technique relies on the diffraction of X-rays by the electrons in the crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the electron density map and, subsequently, the molecular structure.[5][6]

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for X-ray Diffraction Analysis

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[8] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5]

-

Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the goodness of fit.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness. The final atomic coordinates are deposited in a crystallographic information file (CIF).

Part 4: Insights from the Crystal Structure

The resulting crystal structure of this compound will provide invaluable information for drug development professionals.

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles will reveal the preferred conformation of the molecule in the solid state.

-

Intermolecular Interactions: Analysis of the crystal packing will identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the molecule's physical properties and its potential interactions with a biological target.

-

Impact of the Chlorine Substituent: The structure will elucidate the influence of the 8-chloro substituent on the overall geometry and electronic distribution of the quinazoline-2,4-dione core. This information is critical for structure-activity relationship (SAR) studies.

Part 5: Complementary Computational Approaches

In the absence of an experimental crystal structure, or to complement it, computational modeling can provide valuable insights.

-

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to optimize the geometry of this compound and predict its spectroscopic properties.

-

Molecular Docking: This technique can be used to predict the binding mode of the molecule within the active site of a target protein, such as a kinase or a receptor.[9]

-

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of quinazoline derivatives to correlate their structural features with their biological activity, guiding the design of more potent analogs.[10]

Workflow for Computational Analysis

Caption: Workflow for computational analysis of drug candidates.

By following the comprehensive roadmap outlined in this guide, researchers can successfully determine the crystal structure of this compound and leverage this information to accelerate the discovery and development of novel therapeutics.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4987.

- Chen, C., et al. (2020).

- Zhang, Y., et al. (2023).

- Kuryazov, R., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 585–591.

- Isyaku, U., et al. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Journal of Advanced Research, 24, 413-424.

- Manoharan, S., & Perumal, E. (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Journal of Molecular Structure.

- Logvinova, Y., et al. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)

- Al-Dhuayan, T., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372.

- National Center for Biotechnology Information. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372.

- MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules.

-

PubChem. (n.d.). Quinazolinedione. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

- Chen, W., et al. (2021). The crystal structure of 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, C17H9ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 723-725.

-

PubChem. (n.d.). 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

- 9. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Anticancer Screening of 8-Chloroquinazoline-2,4(1H,3H)-dione

This guide provides a comprehensive framework for the initial evaluation of 8-Chloroquinazoline-2,4(1H,3H)-dione as a potential anticancer agent. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered screening cascade. The experimental choices are rationalized to ensure a thorough preliminary assessment of the compound's cytotoxic and mechanistic properties, adhering to the principles of scientific integrity and efficiency.

Introduction: The Rationale for Screening this compound

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the quinazoline-2,4(1H,3H)-dione moiety is present in various compounds that exhibit a wide range of pharmacological activities, including significant anticancer properties.[1][2][3][4] These derivatives have been investigated in a multitude of cancer types, such as breast, lung, colon, and prostate cancer.[1] The anticancer mechanisms of quinazolinone derivatives are diverse, often involving the inhibition of critical cellular pathways implicated in cancer progression.[1]

The introduction of a chloro substituent at the 8-position of the quinazoline-2,4(1H,3H)-dione core is a rational design strategy. Halogen atoms can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement. Given the established anticancer potential of the parent scaffold, this compound emerges as a compelling candidate for a comprehensive anticancer screening program.

This guide details a systematic approach, commencing with broad-spectrum in vitro cytotoxicity screening, followed by more focused secondary assays to elucidate the preliminary mechanism of action, and culminating in recommendations for initial in vivo evaluation.

Physicochemical Characterization and Synthesis

Prior to biological evaluation, a thorough characterization of this compound is essential. This includes confirmation of its structure and purity via techniques such as NMR and mass spectrometry.[5] The compound's solubility in relevant solvents (e.g., DMSO, aqueous buffers) must be determined to ensure accurate preparation of stock solutions for biological assays.

While various synthetic routes to quinazoline-2,4(1H,3H)-diones exist, a common approach involves the reaction of the corresponding 2-aminobenzamide with a carbonyl source.[2][6] Purity of the test compound is paramount to avoid confounding experimental results.

Tier 1: Primary In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines. This provides an indication of the breadth of its activity and potential for selective cytotoxicity.

Rationale for Cell Line Selection

A diverse panel of cell lines should be selected to represent various cancer histotypes. The National Cancer Institute's NCI-60 panel is a well-established platform for such screening.[7] A representative subset could include:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Triple-negative breast cancer

-

HCT-116: Colon cancer

-

PC3: Prostate cancer

-

HeLa: Cervical cancer

-

HepG2: Hepatocellular carcinoma[8]

-

A549: Non-small cell lung cancer

Inclusion of a non-cancerous cell line (e.g., human fibroblasts) is crucial for a preliminary assessment of selectivity.

Experimental Protocol: Cell Viability Assays

Cell viability can be determined using colorimetric assays that measure metabolic activity, which correlates with the number of viable cells. The MTT and XTT assays are widely used for this purpose.[9][10][11][12]

Protocol: MTT Assay [9]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.[8] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[9]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). This is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Cell Line | Histotype | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| MDA-MB-231 | Triple-Negative Breast Cancer | [Experimental Value] |

| HCT-116 | Colon Cancer | [Experimental Value] |

| PC3 | Prostate Cancer | [Experimental Value] |

| HeLa | Cervical Cancer | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |

| A549 | Non-small Cell Lung Cancer | [Experimental Value] |

| Fibroblasts | Non-cancerous Control | [Experimental Value] |

A promising compound will exhibit potent activity (low micromolar or nanomolar IC50 values) against one or more cancer cell lines and a significantly higher IC50 value against the non-cancerous cell line, indicating a favorable therapeutic window.

Tier 2: Secondary Mechanistic Assays

Compounds demonstrating significant and/or selective cytotoxicity in the primary screen should be advanced to secondary assays to probe their mechanism of action. Based on the known activities of related quinazolinone compounds, initial investigations should focus on apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13][14] Several assays can be employed to determine if this compound induces apoptosis.

Experimental Workflow: Apoptosis Assessment

Caption: Workflow for apoptosis induction analysis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptosis

-

Annexin V-positive/PI-positive cells: Late apoptosis or necrosis

-

An increase in the population of Annexin V-positive cells upon treatment indicates the induction of apoptosis.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [15]

-

Treatment: Treat cells as described for the apoptosis assay.

-